molecular formula C10H11Cl2N3O B043068 N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 65936-24-5

N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B043068
CAS No.: 65936-24-5
M. Wt: 260.12 g/mol
InChI Key: UNLQUNJKRARBMB-UHFFFAOYSA-N
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Description

N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichloromethoxyphenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-4-methoxyaniline and glyoxal.

    Formation of Imidazole Ring: The reaction between 2,6-dichloro-4-methoxyaniline and glyoxal under acidic conditions leads to the formation of the imidazole ring.

    Reduction: The resulting intermediate is then reduced to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can further modify the imidazole ring or the phenyl group.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-methoxyphenyl)methanol
  • 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide
  • 2,6-Dichloro-N-phenylaniline

Uniqueness

N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific combination of a dichloromethoxyphenyl group and an imidazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Biological Activity

N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C12H13Cl2N3O
  • Molecular Weight : 288.16 g/mol

Antibacterial Activity

Studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus15.625Inhibition of protein synthesis
Enterococcus faecalis62.5Disruption of nucleic acid synthesis
Escherichia coli125Peptidoglycan synthesis inhibition

The compound showed bactericidal activity, particularly against Gram-positive bacteria, with a mechanism involving the inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production cessation .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity. Its efficacy against various fungal strains is highlighted in Table 2.

Fungal StrainMIC (µg/mL)Activity Description
Candida albicans31.108Moderate antifungal activity
Aspergillus niger62.216Significant inhibition observed

The antifungal mechanism appears to involve disruption of cell membrane integrity and interference with fungal cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Synthesis Inhibition : The compound disrupts the ribosomal function in bacteria, leading to halted protein production.
  • Nucleic Acid Synthesis Interference : It inhibits enzymes involved in nucleic acid replication and transcription.
  • Peptidoglycan Synthesis Disruption : Particularly effective against Gram-positive bacteria by affecting cell wall integrity.

Case Study 1: Efficacy Against MRSA

A study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a MIC of 31.108 µg/mL, demonstrating significant potential as an alternative treatment for resistant bacterial infections .

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal properties, the compound was tested against Candida species. It displayed a MIC of 31.108 µg/mL against Candida albicans, outperforming several standard antifungal agents in terms of efficacy .

Properties

IUPAC Name

N-(2,6-dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O/c1-16-6-4-7(11)9(8(12)5-6)15-10-13-2-3-14-10/h4-5H,2-3H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLQUNJKRARBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496795
Record name N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65936-24-5
Record name N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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